molecular formula C11H10BrNO3 B3214923 8-bromo-5-hydroxy-4-(2-hydroxyethyl)quinolin-2(1H)-one CAS No. 1155270-69-1

8-bromo-5-hydroxy-4-(2-hydroxyethyl)quinolin-2(1H)-one

Cat. No. B3214923
CAS RN: 1155270-69-1
M. Wt: 284.11 g/mol
InChI Key: SVEMCVZNRUFTBD-UHFFFAOYSA-N
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Description

8-bromo-5-hydroxy-4-(2-hydroxyethyl)quinolin-2(1H)-one, also known as BHQ, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BHQ is a quinoline derivative that has a unique chemical structure, which makes it an ideal candidate for various applications.

Mechanism of Action

The mechanism of action of 8-bromo-5-hydroxy-4-(2-hydroxyethyl)quinolin-2(1H)-one is not fully understood. However, studies have shown that 8-bromo-5-hydroxy-4-(2-hydroxyethyl)quinolin-2(1H)-one can bind to metal ions, which may be responsible for its fluorescent properties. 8-bromo-5-hydroxy-4-(2-hydroxyethyl)quinolin-2(1H)-one has also been shown to inhibit the activity of enzymes such as xanthine oxidase, which may be responsible for its anti-inflammatory and antioxidant properties.
Biochemical and Physiological Effects
8-bromo-5-hydroxy-4-(2-hydroxyethyl)quinolin-2(1H)-one has been shown to have several biochemical and physiological effects. Studies have shown that 8-bromo-5-hydroxy-4-(2-hydroxyethyl)quinolin-2(1H)-one can inhibit the activity of enzymes such as xanthine oxidase, which may be responsible for its anti-inflammatory and antioxidant properties. 8-bromo-5-hydroxy-4-(2-hydroxyethyl)quinolin-2(1H)-one has also been shown to induce apoptosis in cancer cells, which may be beneficial in the treatment of cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of 8-bromo-5-hydroxy-4-(2-hydroxyethyl)quinolin-2(1H)-one is its fluorescent properties, which make it an ideal candidate for metal ion detection. 8-bromo-5-hydroxy-4-(2-hydroxyethyl)quinolin-2(1H)-one is also relatively easy to synthesize, which makes it readily available for scientific research. However, one of the limitations of 8-bromo-5-hydroxy-4-(2-hydroxyethyl)quinolin-2(1H)-one is its limited solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on 8-bromo-5-hydroxy-4-(2-hydroxyethyl)quinolin-2(1H)-one. One potential direction is the development of new fluorescent probes based on the 8-bromo-5-hydroxy-4-(2-hydroxyethyl)quinolin-2(1H)-one structure. Another potential direction is the investigation of 8-bromo-5-hydroxy-4-(2-hydroxyethyl)quinolin-2(1H)-one's potential applications in the treatment of various diseases. Further studies are also needed to fully understand the mechanism of action of 8-bromo-5-hydroxy-4-(2-hydroxyethyl)quinolin-2(1H)-one and its biochemical and physiological effects.
Conclusion
In conclusion, 8-bromo-5-hydroxy-4-(2-hydroxyethyl)quinolin-2(1H)-one is a quinoline derivative that has gained significant attention in scientific research due to its potential applications in various fields. 8-bromo-5-hydroxy-4-(2-hydroxyethyl)quinolin-2(1H)-one has several potential applications in metal ion detection and cancer research. 8-bromo-5-hydroxy-4-(2-hydroxyethyl)quinolin-2(1H)-one has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases. Further research is needed to fully understand the potential applications of 8-bromo-5-hydroxy-4-(2-hydroxyethyl)quinolin-2(1H)-one and its mechanism of action.

Scientific Research Applications

8-bromo-5-hydroxy-4-(2-hydroxyethyl)quinolin-2(1H)-one has several potential applications in scientific research. One of the most significant applications of 8-bromo-5-hydroxy-4-(2-hydroxyethyl)quinolin-2(1H)-one is its use as a fluorescent probe for the detection of metal ions. 8-bromo-5-hydroxy-4-(2-hydroxyethyl)quinolin-2(1H)-one has a high affinity for metal ions such as copper, zinc, and iron, which makes it an ideal candidate for metal ion detection.
8-bromo-5-hydroxy-4-(2-hydroxyethyl)quinolin-2(1H)-one also has potential applications in the field of cancer research. Studies have shown that 8-bromo-5-hydroxy-4-(2-hydroxyethyl)quinolin-2(1H)-one can inhibit the growth of cancer cells by inducing apoptosis. 8-bromo-5-hydroxy-4-(2-hydroxyethyl)quinolin-2(1H)-one has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases.

properties

IUPAC Name

8-bromo-5-hydroxy-4-(2-hydroxyethyl)-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO3/c12-7-1-2-8(15)10-6(3-4-14)5-9(16)13-11(7)10/h1-2,5,14-15H,3-4H2,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVEMCVZNRUFTBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1O)C(=CC(=O)N2)CCO)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301208622
Record name 8-Bromo-5-hydroxy-4-(2-hydroxyethyl)-2(1H)-quinolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301208622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-bromo-5-hydroxy-4-(2-hydroxyethyl)quinolin-2(1H)-one

CAS RN

1155270-69-1
Record name 8-Bromo-5-hydroxy-4-(2-hydroxyethyl)-2(1H)-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1155270-69-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Bromo-5-hydroxy-4-(2-hydroxyethyl)-2(1H)-quinolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301208622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 8-bromo-4-(2-hydroxyethyl)-5-methoxyquinolin-2(1H)-one (2.7 g; 9.06 mmol) at −78° C. was added a solution of boron tribromide (1M in DCM) (55 ml; 55 mmol) dropwise. After 1 h the reaction mixture was allowed to warm up to room temperature and the stirring was carried out for 20 h. The reaction mixture was mixed with ice and water, the solid formed was isolated by filtration and dried over phosphorus pentoxide under reduced pressure to afford 1.56 g (45%) of 8-bromo-5-hydroxy-4-(2-hydroxyethyl)quinolin-2(1H)-one. The crude solid was used in the next step without further purification.
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
55 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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